

C.I. Pigment Red 9: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Red 9

Cat. No.: B1171698

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For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Pigment **Red 9** is a synthetic organic monoazo pigment belonging to the naphthol AS pigment family. This technical guide provides a detailed overview of its molecular composition, physicochemical properties, and a general synthesis methodology. The document also addresses the toxicological considerations relevant to the broader class of azo pigments, a crucial aspect for its potential application or presence as an impurity in pharmaceutical contexts. While detailed experimental protocols and specific signaling pathway interactions for C.I. Pigment **Red 9** are not extensively documented in publicly accessible literature, this guide consolidates the available scientific information to serve as a foundational resource for researchers.

Molecular Composition and Identification

C.I. Pigment **Red 9** is chemically identified as 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide.[\[1\]](#)[\[2\]](#) Its structure is characterized by a single azo group (-N=N-) linking a dichlorinated phenyl ring to a naphthol derivative.[\[2\]](#)

Table 1: Chemical and Physical Properties of C.I. Pigment Red 9

Property	Value	Reference(s)
IUPAC Name	4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide	[1][2]
C.I. Name	Pigment Red 9	[2]
C.I. Number	12460	[3]
CAS Number	6410-38-4	[2][3]
Molecular Formula	C ₂₄ H ₁₇ Cl ₂ N ₃ O ₃	[2][3]
Molecular Weight	466.32 g/mol	[2][3]
Appearance	Yellowish-red powder	[2]
Melting Point	280 °C	[2]
Solubility	Poor in most solvents	[2]

Synthesis Methodology

The synthesis of C.I. Pigment **Red 9** is a two-step process involving diazotization followed by an azo coupling reaction.

General Experimental Protocol

Step 1: Diazotization of 2,5-Dichloroaniline

2,5-Dichloroaniline is dissolved in an acidic medium, typically hydrochloric acid, and then treated with a solution of sodium nitrite at a low temperature (0-5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

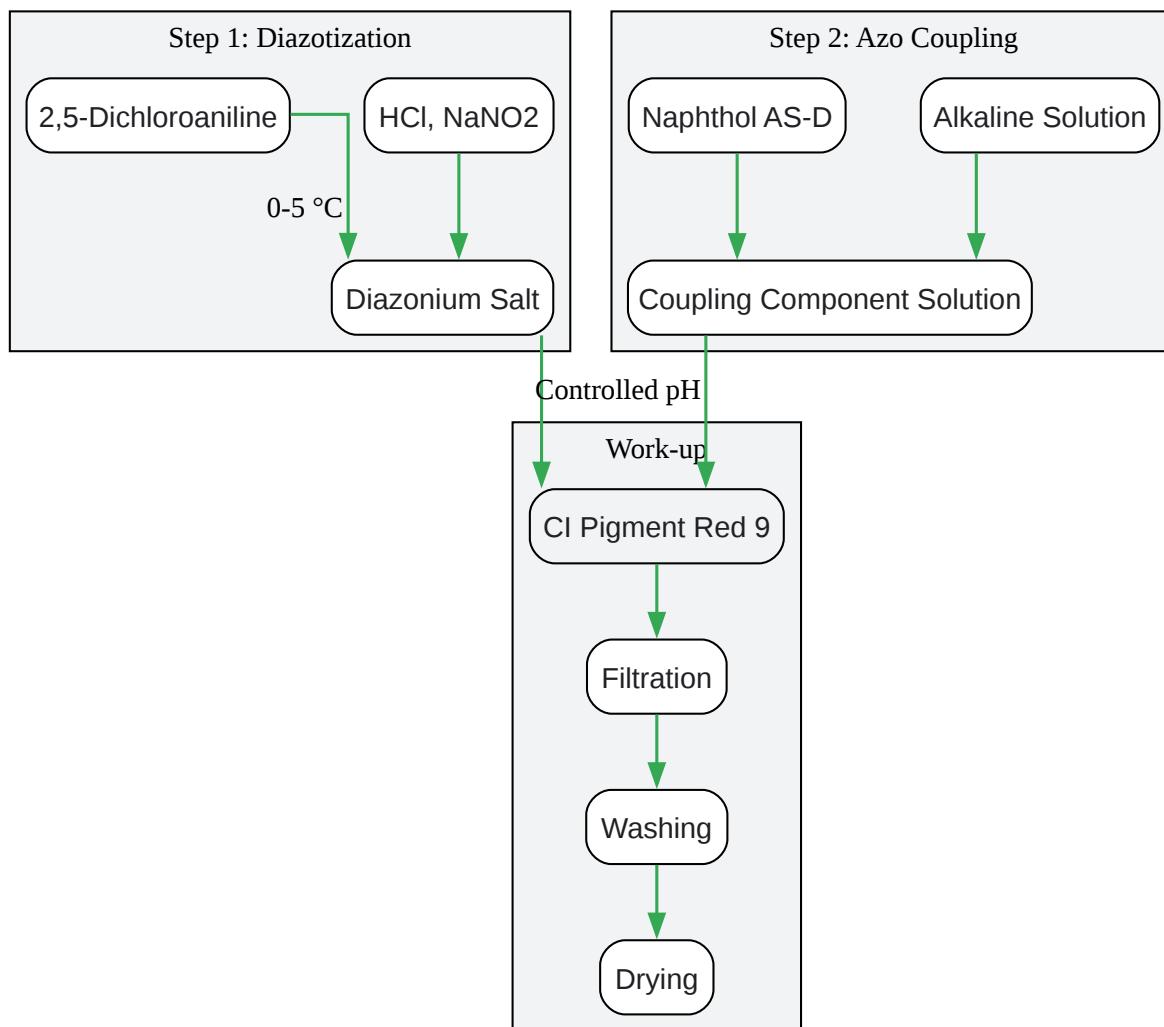
Step 2: Azo Coupling

The freshly prepared diazonium salt solution is then gradually added to a solution of the coupling component, 2'-Methoxy-3-hydroxy-2-naphthanol (Naphthol AS-D), which is typically

dissolved in an alkaline medium. The coupling reaction is pH-dependent and is generally carried out under controlled pH to yield the final pigment, C.I. Pigment **Red 9**. The resulting pigment precipitates out of the solution and is then filtered, washed, and dried.

Note: Detailed, reproducible experimental protocols including specific reagent quantities, reaction times, purification methods (such as recrystallization or column chromatography), and analytical characterization data (NMR, IR, etc.) for C.I. Pigment **Red 9** are not readily available in the reviewed literature. The following workflow represents a generalized process.

Diagram 1: General Synthesis Workflow for C.I. Pigment Red 9

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Caption: Generalized synthesis workflow for C.I. Pigment **Red 9**.

Toxicological Profile of Azo Pigments

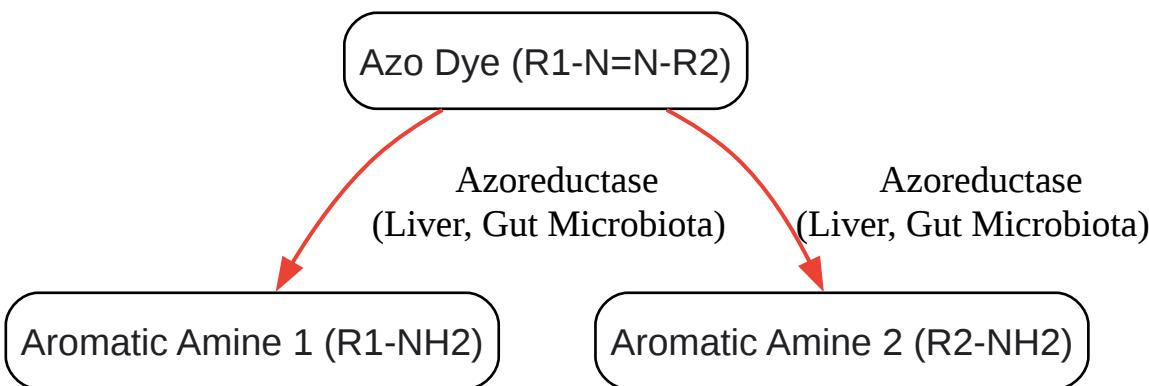
A comprehensive toxicological assessment of C.I. Pigment **Red 9** is not available in the public domain. However, the toxicology of azo dyes as a class is of significant interest to drug

development professionals due to their potential to be metabolized into harmful aromatic amines.

Metabolism of Azo Dyes

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond. This can be carried out by azoreductases present in the liver and, more significantly, by the gut microbiota. This cleavage results in the formation of two or more aromatic amines.

Diagram 2: Metabolic Cleavage of Azo Dyes



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Caption: Reductive cleavage of the azo bond.

Genotoxicity and Carcinogenicity

The aromatic amines produced from the metabolism of azo dyes are a class of chemicals that includes known mutagens and carcinogens. For instance, the potential metabolic breakdown of C.I. Pigment **Red 9** would yield 2,5-dichloroaniline and an aromatic amine derived from the naphthol portion. The genotoxicity of 2,5-dichloroaniline has been a subject of study.

For the related compound D&C Red No. 9 (C.I. Pigment Red 53:1), studies have shown it caused splenic toxicity in rats and mice.^[4] In one study, it produced splenic sarcomas in male rats and increased the incidence of neoplastic liver nodules in both sexes.^[4] However, D&C Red No. 9 was found to be inactive in several genotoxicity assays, including tests for gene mutation in bacteria and mammalian cells.^[4] The International Agency for Research on Cancer

(IARC) has classified D&C Red No. 9 as "not classifiable as to its carcinogenicity to humans (Group 3)".^[4]

Signaling Pathways

Specific signaling pathways affected by C.I. Pigment **Red 9** or its metabolites are not documented in the available scientific literature. Research in this area would be necessary to understand its potential biological effects at a molecular level.

Conclusion

C.I. Pigment **Red 9** is a well-characterized organic pigment in terms of its basic chemical identity and industrial synthesis. However, for an audience in drug development and research, there is a notable lack of in-depth, publicly available data regarding detailed and reproducible experimental protocols, comprehensive spectroscopic analysis, and specific toxicological mechanisms, including interactions with cellular signaling pathways. The general toxicological profile of azo dyes highlights the need for caution and further investigation into the metabolic fate and biological activity of any such compound that may be present in a pharmaceutical context. This guide serves as a summary of the current knowledge and a call for further research to fill the existing gaps.

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